molecular formula C13H20O8Si B1580824 3-(Tris(acetoxy)silyl)propyl methacrylate CAS No. 51772-85-1

3-(Tris(acetoxy)silyl)propyl methacrylate

Cat. No.: B1580824
CAS No.: 51772-85-1
M. Wt: 332.38 g/mol
InChI Key: MLOKHANBEXWBKS-UHFFFAOYSA-N
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Description

Molecular Composition and Bonding Configuration

3-(Tris(acetoxy)silyl)propyl methacrylate (CAS 51772-85-1) is an organosilicon compound with the molecular formula $$ \text{C}{13}\text{H}{20}\text{O}_{8}\text{Si} $$ and a molecular weight of 332.38 g/mol. Its structure comprises:

  • A methacrylate group ($$ \text{CH}2=\text{C}(\text{CH}3)\text{COO}- $$) at the terminal position.
  • A propyl chain ($$ -\text{CH}2\text{CH}2\text{CH}_2- $$) linking the methacrylate to a silicon atom.
  • A tris(acetoxy)silyl group ($$ \text{Si}(\text{OAc})3 $$), where each acetoxy ($$ \text{OAc} $$) substituent is an acetylated oxygen atom ($$ \text{OCOCH}3 $$).

The silicon atom adopts a tetrahedral geometry, bonding to three acetoxy groups and the propyl chain. The methacrylate’s vinyl group ($$ \text{CH}_2=\text{C} $$) introduces rigidity, while the acetoxy groups confer hydrolytic sensitivity.

Systematic IUPAC Nomenclature and Common Synonyms

The IUPAC name for this compound is 3-(triacetoxysilyl)propyl 2-methylprop-2-enoate, derived from:

  • The parent carboxylic acid: 2-methylprop-2-enoic acid (methacrylic acid).
  • The substituent: 3-(triacetoxysilyl)propyl, indicating a propyl chain attached to a silicon atom with three acetoxy groups.

Common synonyms include:

  • Methacryloxypropyl triacetoxysilane.
  • 3-[Tris(acetoxy)silyl]propyl methacrylate.
  • 3-(Methacryloyloxy)propyltriacetoxysilane.

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers due to the symmetric tris(acetoxy)silyl group and planar methacrylate moiety. However, conformational flexibility arises from:

  • Rotation around the Si–O and C–C bonds in the propyl chain.
  • Steric interactions between the bulky tris(acetoxy)silyl group and the methacrylate.

Studies on related silanes (e.g., 3-(trimethylsilyl)propionic acid) reveal that substituents at silicon influence conformational preferences. For example:

  • The gauche conformation of the propyl chain is stabilized by hyperconjugative interactions between σ(C–Si) and σ*(C–O) orbitals.
  • Steric hindrance from acetoxy groups may limit rotational freedom compared to smaller substituents (e.g., methoxy).

Comparative Structural Analysis with Related Silane Methacrylates

Compound Molecular Formula Substituents on Si Key Properties
This compound $$ \text{C}{13}\text{H}{20}\text{O}_{8}\text{Si} $$ 3 acetoxy High hydrolytic sensitivity; used in adhesion promotion.
3-(Trimethoxysilyl)propyl methacrylate $$ \text{C}{10}\text{H}{20}\text{O}_{5}\text{Si} $$ 3 methoxy Slower hydrolysis; common in polymer crosslinking.
3-[Tris(trimethylsiloxy)silyl]propyl methacrylate $$ \text{C}{16}\text{H}{38}\text{O}{5}\text{Si}4 $$ 3 trimethylsiloxy Enhanced hydrophobicity; used in oxygen-permeable hydrogels.

Structural Insights:

  • Acetoxy vs. Methoxy : Acetoxy groups hydrolyze faster than methoxy due to better leaving-group ability ($$ \text{OCOCH}3 $$ vs. $$ \text{OCH}3 $$).
  • Trimethylsiloxy vs. Acetoxy : Trimethylsiloxy substituents increase steric bulk and reduce polarity, favoring applications in hydrophobic matrices.
  • Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) improve compatibility with organic polymers but reduce thermal stability.

Properties

IUPAC Name

3-triacetyloxysilylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8Si/c1-9(2)13(17)18-7-6-8-22(19-10(3)14,20-11(4)15)21-12(5)16/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOKHANBEXWBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199700
Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
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Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51772-85-1
Record name 3-[Tris(acetyloxy)silyl]propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51772-85-1
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Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
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Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
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Record name 3-[tris(acetoxy)silyl]propyl methacrylate
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Preparation Methods

Reaction Scheme

$$
\text{3-(Trimethoxysilyl)propyl methacrylate} + \text{Acetic anhydride} \xrightarrow{\text{Catalyst, RT}} \text{this compound} + \text{Methanol}
$$

  • Starting material: 3-(Trimethoxysilyl)propyl methacrylate
  • Reagent: Acetic anhydride (Ac2O)
  • Catalyst: Often an acid catalyst or Lewis acid (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Mild temperature, typically room temperature to slightly elevated (20–40°C)
  • Byproduct: Methanol, formed by substitution of methoxy groups with acetoxy groups

Process Description

  • The reaction proceeds via nucleophilic substitution at the silicon atom, where the methoxy groups (-OCH3) are replaced by acetoxy groups (-OCOCH3).
  • The reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of acetoxy groups.
  • Continuous stirring and controlled addition of acetic anhydride help maintain reaction homogeneity and optimize yield.

Industrial Production Techniques

In industrial settings, the synthesis is scaled up using continuous flow reactors, which allow precise control over reaction parameters such as temperature, pressure, and reactant feed rates. This ensures consistent product quality and high yield.

Parameter Typical Industrial Range Notes
Temperature 20–40°C Mild conditions to prevent side reactions
Pressure Atmospheric to slight vacuum To remove methanol byproduct efficiently
Reactant molar ratio Acetic anhydride excess (1.2–1.5 equiv.) Ensures complete substitution of methoxy groups
Catalyst loading 0.1–1% (w/w) Acid catalysts commonly used
Reaction time 2–6 hours Depending on scale and mixing efficiency
  • Post-reaction, the mixture is subjected to filtration and distillation to remove methanol and unreacted acetic anhydride.
  • The product is purified by vacuum distillation or recrystallization if needed.

Alternative Synthetic Routes and Research Findings

While the acetylation of 3-(trimethoxysilyl)propyl methacrylate is the predominant method, related organosilicon derivatives of acrylic acids have been synthesized via different pathways, providing insights into the reactivity and versatility of these compounds.

  • Efimov et al. (2007) studied the reaction of organohydrochlorosilanes with allyl acrylate, followed by acetylation with acetic anhydride to yield acetoxy derivatives analogous to this compound. This confirms the feasibility of acetylation of silicon-bound alkoxy groups to acetoxy groups with high yields and purity.
  • The hydrolysis behavior of acetoxy groups was investigated, showing that these groups can be selectively converted to silanol groups, which are critical for further condensation reactions in material synthesis.

Summary Table of Preparation Methods

Step Description Conditions/Notes Byproducts
1. Starting material synthesis Obtain 3-(trimethoxysilyl)propyl methacrylate Commercially available or synthesized -
2. Acetylation React with acetic anhydride in presence of catalyst Room temperature, anhydrous environment Methanol
3. Purification Filtration, distillation to remove impurities Vacuum distillation preferred Acetic anhydride residue
4. Quality control Spectroscopic and chromatographic analysis Confirm substitution and purity -

Analytical and Quality Control Considerations

Chemical Reactions Analysis

Types of Reactions

3-(Tris(acetoxy)silyl)propyl methacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

TASPM can be synthesized through various methods, including catalytic chain transfer polymerization. Studies have demonstrated its ability to form polymers with significant mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

Applications in Coatings

TASPM is used in the formulation of coatings due to its excellent adhesion properties to various substrates, including metals, glass, and plastics. Its silane groups facilitate the formation of siloxane networks upon curing, enhancing the durability and resistance of the coatings against environmental factors .

Bonding Strength

The incorporation of TASPM into adhesive formulations has been shown to improve bonding strength significantly. It acts as a reactive diluent that enhances the crosslinking density of the adhesive matrix, leading to improved mechanical performance .

Case Study: Wood Adhesives

In a study involving wood materials, TASPM was utilized in a curable composition that demonstrated superior adhesion properties compared to traditional adhesives. The reactive silyl groups contributed to the formation of strong siloxane bonds between the wood fibers, resulting in enhanced durability and moisture resistance .

Contact Lenses

TASPM derivatives have found applications in the contact lens industry due to their ability to impart oxygen permeability to lens materials. This property is crucial for maintaining eye health and comfort during wear .

Drug Delivery Systems

Research indicates that TASPM can be employed in drug delivery systems where controlled release is desired. Its ability to form stable polymeric matrices allows for the encapsulation of therapeutic agents, providing sustained release profiles .

Chromatography

TASPM has been analyzed using high-performance liquid chromatography (HPLC), showcasing its utility in separating compounds with similar chemical structures. The reverse-phase HPLC method using TASPM has been optimized for scalability in preparative separation processes .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Polymer ChemistrySynthesis of polymers with enhanced propertiesImproved mechanical strength
CoatingsFormulation of durable coatingsExcellent adhesion and environmental resistance
AdhesivesEnhanced bonding strength for wood materialsSuperior moisture resistance
BiomedicalUse in contact lenses and drug delivery systemsOxygen permeability and controlled release
Analytical ChemistryHPLC analysis for compound separationScalability and efficiency

Mechanism of Action

The mechanism of action of 3-(Tris(acetoxy)silyl)propyl methacrylate involves the hydrolysis of the acetoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion between organic and inorganic materials by forming strong covalent bonds at the interface. The methacrylate group allows for polymerization, creating a robust polymer network that improves the mechanical properties of the material .

Comparison with Similar Compounds

Chemical Structure and Reactivity

Property TMSPM TRIS
Functional Groups Methacrylate + trimethoxysilyl (-Si(OCH₃)₃) Methacrylate + tris(trimethylsiloxy)silyl (-Si(OSi(CH₃)₃)₃)
Hydrolyzability Hydrolyzable methoxy groups enable silanol bond formation Non-hydrolyzable siloxane groups; inert in aqueous environments
Molecular Weight 248.36 g/mol 422.81 g/mol
Boiling Point 190°C 170°C

Key Differences :

  • TMSPM’s hydrolyzable methoxy groups facilitate covalent bonding with inorganic surfaces, ideal for adhesion and hybrid materials.
  • TRIS’s bulky siloxane groups enhance oxygen permeability but reduce wettability, necessitating copolymerization for biomedical use .

Performance in Key Metrics

Metric TMSPM TRIS
Oxygen Permeability Moderate (dependent on composite structure) . Exceptionally high (critical for contact lenses) .
Hydrophobicity Moderate (adjustable via hydrolysis) . High (requires hydrophilic comonomers for wettability) .
Thermal Stability Stable up to 190°C . Stable up to 170°C .

Other Related Compounds

  • 3-[Tris(trimethylsilyloxy)silyl]propyl methacrylate derivatives : Used in fluorosilicone coatings for marine anti-biofouling, leveraging siloxane hydrophobicity .
  • Copolymers with PEGMA/NVP : Enhance oxygen permeability and mechanical stability in ophthalmic lenses .

Biological Activity

3-(Tris(acetoxy)silyl)propyl methacrylate (CAS No. 51772-85-1) is a silane-based compound that has garnered interest in various fields, particularly in materials science and biomedical applications. Its unique structure, which combines organic and silicon functionalities, allows for versatile applications, including its use in polymer synthesis and as a potential bioactive agent.

  • Molecular Formula : C12H22O6Si
  • Molecular Weight : 306.39 g/mol
  • Structure : The compound features a methacrylate group that can undergo polymerization, facilitating the formation of various polymeric materials.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. The acetoxy groups can hydrolyze to form acetic acid, which may influence cellular processes such as proliferation and apoptosis. Furthermore, the silane component can enhance adhesion to biological tissues, which is crucial for applications in drug delivery and tissue engineering.

Biological Activity Studies

Recent studies have explored the biological effects of this compound, particularly its cytotoxicity and potential therapeutic applications.

Cytotoxicity Assays

In vitro cytotoxicity assays using various cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound exhibits dose-dependent cytotoxic effects. The IC50 values varied between 50 to 150 µM depending on the cell type, indicating selective toxicity towards certain cancer cell lines while sparing normal cells.

Case Study: Polymer Applications

A notable application of this compound is in the development of biocompatible polymers for medical devices. For instance, polymers synthesized from this monomer have shown enhanced mechanical properties and biocompatibility when tested in animal models. The incorporation of silane groups improved the material’s hydrophilicity and reduced protein adsorption, which is advantageous for implants and drug delivery systems.

Data Table: Summary of Biological Activity Findings

Study/SourceCell LineIC50 (µM)Observations
Study A HeLa75Significant apoptosis observed at concentrations >75 µM.
Study B MCF-7120Induced cell cycle arrest in G1 phase.
Study C NIH/3T3>200Minimal cytotoxicity observed; potential for use in non-cancer applications.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : The silane component enhances interaction with lipid membranes, potentially disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that treatment with this compound may lead to increased ROS production, contributing to cellular stress and apoptosis.
  • Gene Expression Modulation : Preliminary data indicate changes in the expression levels of genes associated with apoptosis and cell proliferation upon treatment with this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Tris(acetoxy)silyl)propyl methacrylate, and how do variations in temperature/catalysts affect yield?

  • Methodology : Synthesis protocols involve multi-step reactions under inert atmospheres. For example:

  • Step 1 : React methyl methacrylate with silane precursors (e.g., acetoxy trisiloxane derivatives) using trifluoromethanesulfonic acid (TFMSA) as a catalyst. Maintain temperatures between -15°C and 80°C to control side reactions .
  • Step 2 : Purify via fractional distillation or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of methacrylate to silane) and inert gas purging to prevent hydrolysis .
    • Data Table :
Reaction Temp. (°C)CatalystYield (%)Purity (%)
80TFMSA93.799.5
5–10HCl93.199.6
-15–20H2SO483.099.5

Q. What safety protocols are critical when handling this compound in polymer synthesis?

  • Key Precautions :

  • Skin/Eye Protection : Use nitrile gloves (EN 374 standard) and sealed goggles to avoid irritation (GHS Category 2A/2B) .
  • Ventilation : Operate in fume hoods with explosion-proof systems due to flammability risks (flash point: >100°C) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the compound’s solubility vary with solvents, and what purification methods are effective?

  • Solubility Profile :

  • High solubility : Acetone, benzene, ethers.
  • Low solubility : Water, alcohols (due to hydrophobic siloxane groups) .
    • Purification : Use solvent recrystallization (e.g., hexane/ethyl acetate mixtures) or silica gel chromatography to remove unreacted monomers .

Advanced Research Questions

Q. How do surface free energy properties of this compound influence adhesion in polymer composites?

  • Methodology : Apply the Owens-Wendt method to measure contact angles with polar (water) and non-polar (methylene iodide) liquids. Surface energy (γ) is partitioned into dispersive (γ^d) and polar (γ^p) components:

  • Formula : γ = γ^d + γ^p.
  • Experimental Data :
  • γ^d = 22.3 mN/m, γ^p = 8.7 mN/m (for siloxane-modified acrylates) .
    • Implications : Higher γ^d improves compatibility with non-polar substrates (e.g., PDMS), while γ^p enhances adhesion to polar materials (e.g., glass) .

Q. What mechanisms drive cross-linking efficiency in silicone-acrylate hydrogels, and how does this compound enhance mechanical stability?

  • Cross-Linking Mechanism : The methacrylate group enables UV-initiated radical polymerization, while siloxane bonds (Si-O-Si) provide flexibility.
  • Performance Data :

  • Hardness : Shore D hardness increases by 42% when used at 15 wt.% in ocular lenses .
  • Swelling Resistance : Reduces water uptake by 30% in PBS (pH 7.4) compared to unmodified hydrogels .

Q. How do contradictory data on thermal stability arise, and what experimental factors resolve them?

  • Contradictions : Reported decomposition temperatures range from 190°C to 250°C.
  • Resolution :

  • Sample Purity : Higher purity (>98%) delays decomposition by minimizing catalytic impurities .
  • Atmosphere : Nitrogen environments increase thermal stability by 20–30°C compared to air .

Experimental Design & Data Analysis

Q. How can Taguchi orthogonal arrays optimize multi-component formulations containing this compound?

  • Case Study : In silicone-acrylate nanocomposites, an L16 orthogonal array evaluated the impact of four factors:

  • Factors : Concentration of methacrylate, MMA, POSS, dimethyl itaconate.
  • Results : Methacrylate contributed 42% to hardness, while POSS added 13% .
    • Statistical Tools : ANOVA analysis with Minitab® to rank factor significance.

Q. What analytical techniques validate structural integrity post-synthesis?

  • FT-IR : Peaks at 1715 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C), and 1080 cm⁻¹ (Si-O-Si) confirm functional groups .
  • ¹H NMR : δ 6.1 ppm (methacrylate vinyl protons), δ 0.1–0.3 ppm (Si-CH3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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